molecular formula C14H12Br2O2 B8740897 1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene CAS No. 915410-93-4

1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene

Cat. No.: B8740897
CAS No.: 915410-93-4
M. Wt: 372.05 g/mol
InChI Key: VGUGTIFUFUMFLE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene is a useful research compound. Its molecular formula is C14H12Br2O2 and its molecular weight is 372.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

915410-93-4

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

1,3-dibromo-5-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C14H12Br2O2/c1-17-13-4-2-10(3-5-13)9-18-14-7-11(15)6-12(16)8-14/h2-8H,9H2,1H3

InChI Key

VGUGTIFUFUMFLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Dibromophenol (10.0 g), 4-methoxybenzyl bromide (8.8 g) and potassium carbonate (27.3 g) were combined in acetone (300 mL) and refluxed for 3 h. Then the insoluble material was removed by filtration, the filtrate was concentrated under reduced pressure and the resulting crude oil was purified on a silica gel column using ethyl acetate and hexanes to give light yellow oil which was then crystallized from hexanes to give the title compound (12.1 g, 82% yield). HRMS calcd for C14H12O2Br2 M+ 369.9203, observed 369.9198.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

1,3-dibromo-5-nitrobenzene (30.0 g, 107 mmol), freshly powdered potassium hydroxide (10.8 g, 192 mmol) and tetrabutylammonium bromide (3.42 g, 10.7 mmol) were dissolved in tetramethyl urea (TMU, 90 mL). A solution of p-methoxybenzyl alcohol (17.8 g, 128 mmol) in TMU (30 mL) was added drop-wise at room temperature over a period of 1 h. The mixture was stirred for 48 h at room temperature. The reaction mixture was poured on ice (160 g) and was extracted with tert-butylmethyl ether (4×200 mL). The combined organics were dried (MgSO4) and concentrated to give the crude product which was purified by FC (2.5 kg SiO2, AcOEt/heptane 1:9) to provide 29.6 g of 3,5-dibromo-1-p-methoxy-benzyloxybenzene which was not completely pure but which crystallized upon standing. The solid was taken up in methanol (27 mL) and the formed slurry was stirred at 60° C. for 10 min. The suspension was cooled to 0-5° C. and was then filtered. The filter cake was washed with cold methanol (2×15 mL) and dried to provide 28.1 g (71%) of 3,5-dibromo-1-p-methoxy-benzyloxybenzene as an off-white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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